N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, a cyclohexylcarbonyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The cyclohexylcarbonyl group is then introduced via an acylation reaction, followed by the attachment of the thiophene carboxamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexylcarbonyl and thiophene carboxamide groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Dabigatran etexilate: A benzimidazole derivative used as an anticoagulant.
Imidazole derivatives: Compounds with similar core structures but different substituents, used in various applications.
Uniqueness
N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is unique due to the combination of its benzimidazole core, cyclohexylcarbonyl group, and thiophene carboxamide moiety. This unique structure may confer specific properties and interactions that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[2-[2-(cyclohexanecarbonylamino)ethyl]-1-methylbenzimidazol-5-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-26-18-10-9-16(24-22(28)19-8-5-13-29-19)14-17(18)25-20(26)11-12-23-21(27)15-6-3-2-4-7-15/h5,8-10,13-15H,2-4,6-7,11-12H2,1H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBILHGOABHBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CCNC(=O)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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